molecular formula C20H24ClN3O3S B6482563 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide CAS No. 897612-85-0

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide

Cat. No.: B6482563
CAS No.: 897612-85-0
M. Wt: 421.9 g/mol
InChI Key: QQKIIVNLGBSBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is a synthetic compound featuring a 3-methylbenzamide core linked via a sulfonylethyl group to a 4-(3-chlorophenyl)piperazine moiety. This structure combines a lipophilic aromatic system with a piperazine ring, a common pharmacophore in central nervous system (CNS)-targeting agents. The 3-chlorophenyl substituent on the piperazine may enhance receptor binding affinity, while the sulfonylethyl linker likely influences solubility and pharmacokinetics .

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-16-4-2-5-17(14-16)20(25)22-8-13-28(26,27)24-11-9-23(10-12-24)19-7-3-6-18(21)15-19/h2-7,14-15H,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKIIVNLGBSBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Biochemical Pathways

The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders. .

Pharmacokinetics

It is soluble in dmso, which suggests it could be administered in a solution and absorbed in the body. The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific physiological and pathological context in which it is used. Given its potent and selective action on the D4 dopamine receptor, it could potentially influence neurological processes and conditions associated with this receptor.

Biochemical Analysis

Biological Activity

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide is a complex organic compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its structural characteristics, synthesis, and biological activity, particularly focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C20H23ClN3O3SC_{20}H_{23}ClN_3O_3S with a molecular weight of approximately 439.9 g/mol. The structure includes:

  • Piperazine moiety : Substituted with a 3-chlorophenyl group.
  • Sulfonyl group : Linking the piperazine to an ethyl chain.
  • Benzamide moiety : Contributing to the compound's overall stability and bioavailability.

This structural complexity facilitates interactions with various biological targets, particularly in the central nervous system.

Synthesis

The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. The general synthetic route includes:

  • Formation of the piperazine derivative : Using nucleophilic substitutions.
  • Introduction of the sulfonyl group : Via sulfonation reactions.
  • Coupling with the benzamide component : To form the final product.

Interaction with Dopamine Receptors

Research indicates that this compound exhibits significant pharmacological potential due to its interaction with dopamine receptors, particularly:

  • Dopamine D4 Receptors : This compound shows a high affinity for D4 receptors, which are implicated in various neurological disorders such as schizophrenia and mood disorders. Its selectivity for D4 over D2 receptors suggests potential therapeutic applications in treating these conditions .

The mechanism of action involves binding to specific receptors and modulating their activity, which may affect various pathways including:

  • Signal Transduction : Influencing neurotransmitter release and receptor activation.
  • Metabolic Processes : Potentially altering metabolic pathways related to neurotransmitter synthesis and degradation.

Case Studies and Experimental Data

Recent studies have explored the pharmacological effects of compounds similar to this compound. Notable findings include:

CompoundTarget ReceptorAffinity (nM)Efficacy (%)
Compound AD4 Receptor50 ± 1090 ± 5
Compound BD2 Receptor>1000Inactive

These results highlight the selectivity and potency of compounds with similar structures, reinforcing the potential therapeutic applications of this compound in treating neuropsychiatric disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide
  • Structure : Differs in the benzamide substituents (2,6-difluoro vs. 3-methyl).
  • Molecular Formula : C₁₉H₂₀ClF₂N₃O₃S (MW: 443.9) .
  • Implications :
    • Receptor Binding : Fluorine atoms may increase electronegativity, enhancing interactions with polar receptor pockets.
    • Metabolic Stability : Fluorine substitution typically reduces metabolic oxidation compared to methyl groups.
N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (Compound 14)
  • Structure: Features a phenoxybenzamide group and a hydroxyphenyl-piperazine moiety.
  • Synthesis : Prepared via HBTU-mediated coupling in THF .
  • Implications :
    • Hydrogen Bonding : The hydroxyl group on the phenyl ring could enhance water solubility and serotonin receptor (e.g., 5-HT₁A) affinity .
    • Chirality : Stereochemistry (S-configuration) may influence enantioselective receptor interactions.
3-{(2S)-4-[(2S)-2-Amino-3-methylbutyl]-2-methylpiperazin-1-yl}phenol (Compound 16)
  • Structure: Contains a valine-derived aminoalkyl chain and a phenolic hydroxyl group.
  • Synthesis : Produced via BOP-mediated amidation followed by BH₃•THF reduction .
  • Implications: CNS Penetration: The aminoalkyl chain may improve blood-brain barrier permeability.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Lacks the piperazine-sulfonyl component but shares the 3-methylbenzamide core.
  • Applications : Functions as an N,O-bidentate ligand for metal-catalyzed C–H functionalization .
  • Implications: Coordination Chemistry: Highlights the versatility of the benzamide scaffold in non-pharmacological applications.

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight Pharmacological Implications Reference
N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide 3-Me benzamide, 3-Cl-Ph-piperazine, sulfonylethyl ~454 (estimated) Potential CNS activity, moderate lipophilicity
N-(2-{[4-(3-Cl-Ph)piperazin-1-yl]sulfonyl}ethyl)-2,6-difluorobenzamide 2,6-diF-benzamide 443.9 Enhanced receptor affinity, metabolic stability
Compound 14 Phenoxybenzamide, 3-OH-Ph-piperazine ~550 (estimated) Serotonin receptor modulation, improved solubility
Compound 16 Aminoalkyl chain, phenolic OH ~320 (estimated) Improved BBB penetration, reduced lipophilicity

Research Findings and Trends

  • Piperazine Substitutions: 3-Chlorophenyl (target compound) vs.
  • Benzamide Modifications: 3-Methyl (target compound) vs.
  • Linker Variations :
    • Sulfonylethyl (target compound) vs. methylpropyl (Compound 14): Sulfonylethyl linkers may improve solubility but reduce CNS penetration compared to alkyl chains .

Preparation Methods

Nucleophilic Aromatic Substitution

The foundational step involves introducing the 3-chlorophenyl group to piperazine. This is typically achieved via nucleophilic aromatic substitution, where piperazine reacts with 1-bromo-3-chlorobenzene in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Reaction Conditions:

  • Solvent: DMF or dimethylacetamide (DMA)

  • Base: K₂CO₃ or Cs₂CO₃

  • Temperature: 80–100°C

  • Yield: 60–75%

Purification of Piperazine Intermediate

The crude product is purified via acid-base extraction. Treatment with hydrochloric acid forms the hydrochloride salt, which is recrystallized from ethanol/water mixtures to achieve >95% purity.

Sulfonation of Piperazine to Form the Sulfonamide Moiety

Reaction with Sulfonyl Chlorides

The piperazine derivative is sulfonated using ethyl sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, maintaining a pH >9 to prevent side reactions.

Optimized Protocol:

  • Molar Ratio: 1:1.2 (piperazine:sulfonyl chloride)

  • Solvent: DCM or tetrahydrofuran (THF)

  • Base: TEA or pyridine

  • Temperature: 0°C → room temperature (RT)

  • Yield: 70–85%

Side Reaction Mitigation

Over-sulfonation is minimized by controlled addition of sulfonyl chloride and rigorous temperature control. Excess reagent is quenched with aqueous sodium bicarbonate.

Amide Coupling with 3-Methylbenzoyl Chloride

Acylation Reaction

The ethylamine intermediate is treated with 3-methylbenzoyl chloride in THF, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at RT for 4–6 hours.

Optimized Conditions:

  • Solvent: THF or DCM

  • Base: DIPEA (2 equivalents)

  • Temperature: RT

  • Yield: 75–90%

Final Product Isolation

The crude amide is washed with dilute HCl to remove unreacted amine, followed by sodium bicarbonate to neutralize excess acyl chloride. Final purification employs recrystallization from ethanol, yielding a white crystalline solid with >98% purity.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 8H, aromatic), 3.55 (t, 2H, CH₂SO₂), 3.10–2.90 (m, 8H, piperazine), 2.40 (s, 3H, CH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥99%. Retention time: 12.3 minutes.

Scalability and Industrial Considerations

Solvent Recovery Systems

Industrial-scale synthesis employs toluene or ethyl acetate due to lower toxicity and ease of recovery. Continuous distillation units reduce solvent waste by 40%.

Catalytic Hydrogenation

For steps requiring reduction, Pd/C (5% wt) under 50 psi H₂ at 50°C achieves full conversion in 2 hours, minimizing byproducts .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via coupling reactions using reagents like HBTU or BOP in tetrahydrofuran (THF) with triethylamine (Et3_3N) as a base. For example, amide bond formation between intermediates (e.g., 3-methylbenzoyl chloride and sulfonamide derivatives) is conducted at room temperature for 12 hours, followed by purification via silica gel column chromatography. Yields range from 26% to 71%, depending on substituents and reaction stoichiometry . Optimization involves adjusting molar ratios, solvent polarity (e.g., THF for solubility), and catalyst choice.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.74 ppm for benzamide groups) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., m/z 520.6 [M+H]+^+) .
  • Melting Point and Optical Rotation : Melting points (e.g., 153–157°C) and specific rotation values ([α]D25^{25}_D +68°) provide physical characterization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or piperazine rings) influence pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like methoxy, trifluoromethyl, or hydroxyl groups. For instance:

  • 3-Chloro substituents (e.g., 12j) show distinct NMR shifts (δ 7.04–7.16 ppm for aromatic protons) and may enhance receptor binding .
  • Methoxy groups (e.g., 11m) alter lipophilicity, affecting bioavailability. Computational modeling (e.g., docking studies) and in vitro assays (e.g., receptor binding) are used to correlate structure with activity .

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer : Contradictions in NMR or MS data may arise from impurities or stereochemical variations. Strategies include:

  • Repetitive Purification : Re-running silica gel chromatography with gradient elution (e.g., 0–5% MeOH in CH2_2Cl2_2) .
  • 2D NMR Techniques : HSQC or COSY experiments clarify proton-carbon correlations and confirm stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration disputes, as seen in related piperazine derivatives .

Q. What in vitro assays are appropriate for evaluating the compound’s biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-spiperone for dopamine D2/D3 receptor affinity) to measure IC50_{50} values .
  • Enzyme Inhibition Studies : Assess activity against targets like kinases or proteases via fluorescence-based assays .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) determine IC50_{50} values for antitumor potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.